molecular formula C17H19BrN2O3S B258515 2-[3-bromo(methylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide

2-[3-bromo(methylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide

カタログ番号 B258515
分子量: 411.3 g/mol
InChIキー: BQMMMBLHCHIMCJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[3-bromo(methylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide, also known as BAY 43-9006, is a synthetic small molecule drug that has been developed for the treatment of cancer. BAY 43-9006 is a multi-kinase inhibitor that targets several signaling pathways involved in tumor growth and angiogenesis.

作用機序

2-[3-bromo(methylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide 43-9006 inhibits several kinases involved in tumor growth and angiogenesis. It inhibits RAF kinase, which is involved in the MAPK signaling pathway and promotes cell proliferation. It also inhibits VEGFR and PDGFR, which are involved in angiogenesis and promote the formation of new blood vessels to supply nutrients to tumors. By inhibiting these kinases, 2-[3-bromo(methylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide 43-9006 blocks tumor growth and angiogenesis, leading to tumor regression.
Biochemical and Physiological Effects:
2-[3-bromo(methylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide 43-9006 has been shown to have several biochemical and physiological effects. It inhibits cell proliferation and induces apoptosis in cancer cells. It also inhibits angiogenesis and reduces tumor blood supply. 2-[3-bromo(methylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide 43-9006 has been shown to have anti-tumor activity in preclinical and clinical studies.

実験室実験の利点と制限

One advantage of 2-[3-bromo(methylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide 43-9006 is its broad spectrum of kinase inhibition, which makes it a potential therapeutic agent for the treatment of various types of cancer. Another advantage is its oral bioavailability, which makes it convenient for patients to take. However, 2-[3-bromo(methylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide 43-9006 has some limitations for lab experiments. It is a small molecule drug that can be difficult to synthesize and purify. It also has some off-target effects, which can lead to unwanted side effects.

将来の方向性

There are several future directions for the development of 2-[3-bromo(methylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide 43-9006. One direction is the development of combination therapies that target multiple signaling pathways involved in tumor growth and angiogenesis. Another direction is the identification of biomarkers that can predict response to 2-[3-bromo(methylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide 43-9006 and guide patient selection. Additionally, the development of new formulations of 2-[3-bromo(methylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide 43-9006 with improved pharmacokinetic properties and reduced toxicity is an important direction for future research.
Conclusion:
2-[3-bromo(methylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide 43-9006 is a synthetic small molecule drug that has been developed for the treatment of cancer. It is a multi-kinase inhibitor that targets several signaling pathways involved in tumor growth and angiogenesis. 2-[3-bromo(methylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide 43-9006 has been extensively studied for its anti-cancer properties and has shown promising results in preclinical and clinical studies. There are several future directions for the development of 2-[3-bromo(methylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide 43-9006, including the development of combination therapies, the identification of biomarkers, and the development of new formulations.

合成法

2-[3-bromo(methylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide 43-9006 is synthesized by reacting 3-bromoaniline with methylsulfonyl chloride to form 3-bromo(methylsulfonyl)aniline. The resulting compound is then reacted with 3,4-dimethylphenylacetic acid to form 2-[3-bromo(methylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide 43-9006. The synthesis method has been optimized to produce high yields of 2-[3-bromo(methylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide 43-9006 with high purity.

科学的研究の応用

2-[3-bromo(methylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide 43-9006 has been extensively studied for its anti-cancer properties. It has been shown to inhibit several kinases involved in tumor growth and angiogenesis, including RAF, VEGFR, and PDGFR. 2-[3-bromo(methylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide 43-9006 has been tested in preclinical and clinical studies for the treatment of various types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and melanoma. In clinical trials, 2-[3-bromo(methylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide 43-9006 has shown promising results in improving overall survival and progression-free survival in patients with advanced cancer.

特性

製品名

2-[3-bromo(methylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide

分子式

C17H19BrN2O3S

分子量

411.3 g/mol

IUPAC名

2-(3-bromo-N-methylsulfonylanilino)-N-(3,4-dimethylphenyl)acetamide

InChI

InChI=1S/C17H19BrN2O3S/c1-12-7-8-15(9-13(12)2)19-17(21)11-20(24(3,22)23)16-6-4-5-14(18)10-16/h4-10H,11H2,1-3H3,(H,19,21)

InChIキー

BQMMMBLHCHIMCJ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)CN(C2=CC(=CC=C2)Br)S(=O)(=O)C)C

正規SMILES

CC1=C(C=C(C=C1)NC(=O)CN(C2=CC(=CC=C2)Br)S(=O)(=O)C)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。